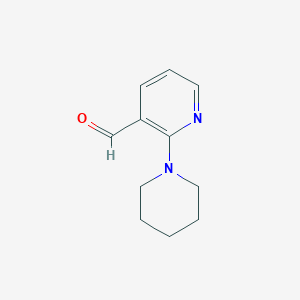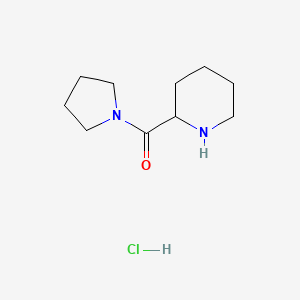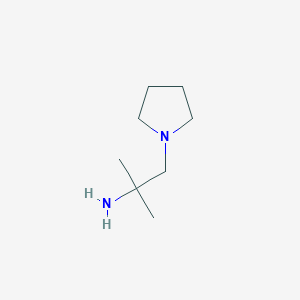
Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Übersicht
Beschreibung
Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is a compound that is likely to exhibit interesting chemical and physical properties due to the presence of both a thiophene ring and a trifluoroacetamido group. While the specific compound is not directly studied in the provided papers, related compounds with trifluoromethyl groups and thiophene rings have been explored for their unique characteristics, such as in the synthesis of conjugated polymers and in the context of fluorescence sensing .
Synthesis Analysis
The synthesis of related compounds often involves the introduction of trifluoromethyl groups to thiophene rings to alter their electronic and steric properties. For example, conjugated polymers based on trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate have been synthesized, demonstrating the impact of trifluoromethylation on the optical and electrochemical properties of the polymers . Additionally, trifluoroacetic acid has been used as a catalyst in the thiophenylmethylation of lactams and phenols, indicating the versatility of trifluoroacetamide derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate can be significantly influenced by the trifluoromethyl group. For instance, the presence of a trifluoromethyl group can induce a twist in the conjugated main chains of polymers, affecting planarity and conjugation . The molecular structure and vibrational wavenumbers of related compounds have been studied using various methods such as HF and DFT, which can provide insights into the geometrical parameters and stability of the molecule .
Chemical Reactions Analysis
The reactivity of thiophene derivatives can be modified by the introduction of trifluoromethyl groups. For example, the trifluoromethyl group can facilitate the formation of thiophenylmethylium cation intermediates in domino three-component coupling reactions . Additionally, the presence of a trifluoromethyl group can influence the reactivity of benzofurans and benzothiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are altered by the incorporation of trifluoromethyl groups. Trifluoromethylation has been shown to reduce both the HOMO and LUMO levels of polymers, affecting their electronic properties . The introduction of trifluoromethyl groups can also impact the fluorescence properties of compounds, as seen in the "turn-on" sensing of carboxylate anions with oligothiophene-based compounds . Furthermore, the volatility and gas chromatographic behavior of trifluoroacetamide derivatives can be advantageous in analytical applications .
Wissenschaftliche Forschungsanwendungen
1. Pharmaceutical and Herbicide Production
Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate serves as an intermediate in the production of pharmaceuticals and herbicides. The synthesis process often involves the use of acetic acid as a solvent, which subsequently requires efficient recovery and recycling techniques due to the presence of various other components in the effluent. Techniques such as azeotropic distillation and extraction have been tested for this purpose, with extraction showing effectiveness in the recovery of acetic acid (Wang Tian-gui, 2006).
2. Synthesis of Thiotetronic and α-Halogenothiotetronic Acids
In chemical synthesis, methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate derivatives are used as starting materials for the production of thiotetronic and α-halogenothiotetronic acids. These compounds are formed through the addition of alcohols and subsequent loss of hydrogen chloride at room temperature, leading to nearly quantitative yields (C. Corral & J. Lissavetzky, 1984).
3. Electrophilic Reactions in Organic Synthesis
Methyl thiophene-2-carboxylate compounds have been employed as synthetic equivalents in electrophilic reactions promoted by samarium diiodide. This approach enables the regioselective reaction of thiophene-incorporating compounds with various organic compounds, leading to the creation of long-chain esters with diverse functional groups (Yang et al., 2000).
4. Thermochemical Studies in Modern Drug Design
Thiophene-based compounds, including methyl thiophene-2-carboxylate derivatives, are significant in modern drug design, biodiagnostics, and the development of electronic and optoelectronic devices. Thermochemical studies on these compounds, such as measuring their enthalpies of combustion and vaporization, provide crucial insights into their stability and potential applications in various fields (M. Roux et al., 2007).
5. Development of Polymer Solar Cells
Methyl thiophene-3-carboxylate derivatives have been utilized in the synthesis of polymers for high-performance nonfullerene-type polymer solar cells (PSCs). These polymers demonstrate broad absorption ranges and excellent solubility in nonhalogenated solvents, contributing to the development of eco-friendly, efficient, and stable solar energy harvesting technologies(G. Park et al., 2017).
6. Trifluoroacetylation in Chemical Synthesis
Trifluoroacetylation, a key process in chemical synthesis, can be achieved using compounds like N-Methyl-bis(trifluoroacetamide). This process involves the substitution of a trifluoroacetyl residue for a reactive proton, resulting in the formation of neutral trifluoroacetamides. These compounds play a significant role in the acylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions (M. Donike, 1973).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do) . It has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Zukünftige Richtungen
Thiophene-based analogs, such as “Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological activities and developing new synthesis methods for thiophene derivatives .
Eigenschaften
IUPAC Name |
methyl 3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3S/c1-15-6(13)5-4(2-3-16-5)12-7(14)8(9,10)11/h2-3H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNCTQZMIQZVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384450 | |
| Record name | Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
CAS RN |
79128-68-0 | |
| Record name | Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



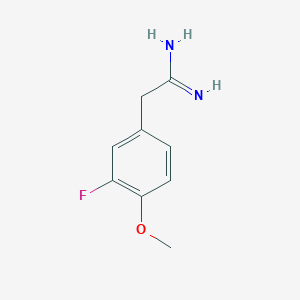


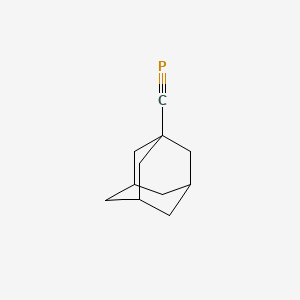

![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)


![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1334604.png)

![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)
